molecular formula C17H14FN3O3S B2439465 2-((4-fluorophenyl)thio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1286713-84-5

2-((4-fluorophenyl)thio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2439465
CAS No.: 1286713-84-5
M. Wt: 359.38
InChI Key: JJSIBEKQPUBPME-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds One common route involves the reaction of 4-fluorothiophenol with an appropriate acylating agent to form the thioether linkage This intermediate is then reacted with a hydrazide derivative to form the oxadiazole ring under cyclization conditions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)thio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amine derivatives.

    Substitution: The phenoxymethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxymethyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The oxadiazole ring may interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity, while the thioether linkage may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-chlorophenyl)thio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide
  • 2-((4-bromophenyl)thio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide
  • 2-((4-methylphenyl)thio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide

Uniqueness

2-((4-fluorophenyl)thio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3S/c18-12-6-8-14(9-7-12)25-11-15(22)19-17-21-20-16(24-17)10-23-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSIBEKQPUBPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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